![molecular formula C4H7FS B6208969 3-fluorocyclobutane-1-thiol CAS No. 2703774-56-3](/img/new.no-structure.jpg)
3-fluorocyclobutane-1-thiol
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Overview
Description
3-fluorocyclobutane-1-thiol is an organosulfur compound characterized by the presence of a fluorine atom and a thiol group attached to a cyclobutane ring. . The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-fluorocyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclobutyl halides with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the nucleophilic substitution of cyclobutyl fluorides with sodium hydrosulfide . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-fluorocyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), iodine (I2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium hydrosulfide (NaSH), thiourea
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
Radiopharmaceutical Applications
Imaging Techniques:
3-Fluorocyclobutane-1-thiol has been explored for use in radiolabeling, particularly with fluorine-18, to create radiopharmaceuticals for positron emission tomography (PET). The compound's thiol group allows for stable conjugation with various biomolecules, enhancing the specificity of imaging agents. For instance, it has been utilized in the synthesis of compounds aimed at imaging brain tumors and prostate cancer .
Case Study: Brain Tumors
A study demonstrated the synthesis and biological evaluation of this compound derivatives labeled with fluorine-18 for PET imaging of brain tumors. The results indicated that these compounds could effectively target tumor sites, providing valuable diagnostic information .
Therapeutic Conjugates
Prostate-Specific Membrane Antigen (PSMA) Binding:
this compound is being investigated as part of PSMA-targeting conjugates that deliver therapeutic agents directly to prostate cancer cells. These conjugates leverage the high expression of PSMA in malignant tissues to enhance the efficacy of treatments while minimizing systemic toxicity .
Case Study: PSMA Conjugates
Research has shown that conjugates incorporating this compound can improve the delivery of imaging and therapeutic agents to PSMA-expressing tumors. This approach has potential implications for both diagnostic and therapeutic strategies in oncology .
Organic Synthesis
Building Block in Organic Chemistry:
The unique structure of this compound makes it a valuable building block in organic synthesis. Its strained ring system can be utilized to develop novel compounds with biological activity. Recent advancements have highlighted synthetic routes that allow for multigram production, facilitating its use in various chemical applications .
Mechanism of Action
The mechanism of action of 3-fluorocyclobutane-1-thiol involves its ability to interact with various molecular targets through its thiol group. Thiols are known to form disulfide bonds with cysteine residues in proteins, affecting their structure and function . This interaction can influence cellular signaling pathways, redox homeostasis, and protein folding processes .
Comparison with Similar Compounds
- 3-methyl-1-butanethiol
- 2-butene-1-thiol
- Ethanethiol
Comparison: 3-fluorocyclobutane-1-thiol is unique due to the presence of a fluorine atom, which imparts distinct chemical properties compared to other thiols. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules . This makes this compound a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
2703774-56-3 |
---|---|
Molecular Formula |
C4H7FS |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
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